
Ac-YVAD-pNA
Overview
Description
Ac-YVAD-pNA (acetyl-Tyr-Val-Ala-Asp para-nitroanilide) is a synthetic chromogenic peptide substrate widely used to measure the enzymatic activity of caspase-1 and caspase-3. Its structure contains the YVAD tetrapeptide motif, which is selectively recognized and cleaved by these caspases, releasing the chromophore p-nitroaniline (pNA). The cleavage event produces a detectable absorbance shift at 405 nm, enabling quantitative analysis of enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ac-YVAD-pNA is synthesized through a series of peptide coupling reactions. The process typically involves the sequential addition of amino acids to a growing peptide chain, starting with N-acetyl-tyrosine. The final step involves the coupling of the peptide with p-nitroaniline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Ac-YVAD-pNA primarily undergoes hydrolysis when cleaved by caspase-1. This reaction releases p-nitroaniline, which is the major product .
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered solution at physiological pH. Common reagents include caspase-1 enzyme and a suitable buffer such as phosphate-buffered saline (PBS) .
Scientific Research Applications
Caspase Activity Measurement
Ac-YVAD-pNA is primarily used to quantify caspase-1 activity in cell lysates and tissue samples. Its specificity for caspase-1 allows researchers to study the role of this enzyme in various physiological and pathological processes.
Table 1: Comparison of Caspase Substrates
Substrate | Specificity | Measurement Method |
---|---|---|
This compound | Caspase-1 | Colorimetric at 405 nm |
Ac-DEVD-pNA | Caspase-3 | Colorimetric |
Ac-LEHD-pNA | Caspase-9 | Colorimetric |
Inflammation Studies
Caspase-1 is a key player in the inflammatory response, particularly in the activation of interleukin-1β (IL-1β). Studies utilizing this compound have demonstrated its utility in assessing the role of caspase-1 in diseases characterized by excessive inflammation, such as autoimmune disorders and neurodegenerative diseases.
Case Study: Neuroinflammation
In a study investigating quinolinic acid-induced neuroinflammation, researchers pre-treated rats with this compound to inhibit caspase-1 activity. The results indicated a significant reduction in IL-1β levels and associated neuronal damage, highlighting the potential therapeutic role of caspase inhibitors in neuroinflammatory conditions .
Neuroprotection Research
Recent studies have explored the neuroprotective effects of this compound in models of cerebral ischemia and hemorrhage. By inhibiting caspase-1 activity, researchers observed reduced neuronal apoptosis and improved functional outcomes.
Table 2: Effects of this compound on Neuroprotection
Condition | Treatment | Outcome |
---|---|---|
Intracerebral Hemorrhage | This compound | Reduced neuronal death and improved function |
Ischemic Stroke | This compound | Decreased apoptosis and inflammation |
Cell Death Mechanisms
This compound has been instrumental in elucidating mechanisms of cell death, particularly pyroptosis—a form of programmed cell death associated with inflammatory responses. Its application has helped clarify the role of caspase-1 in mediating pyroptotic cell death during infections and tissue injury.
Case Study: Pyroptosis in Inflammatory Diseases
In research focusing on intracerebral hemorrhage, administration of this compound significantly reduced markers of pyroptosis and inflammation, suggesting its potential as a therapeutic agent for conditions involving excessive inflammatory responses .
Mechanism of Action
Ac-YVAD-pNA exerts its effects by serving as a substrate for caspase-1. When caspase-1 cleaves this compound, it releases p-nitroaniline, which can be measured spectrophotometrically. This cleavage is highly specific, making this compound a valuable tool for studying caspase-1 activity .
Comparison with Similar Compounds
Key Features:
- Specificity : Primarily targets caspase-1 (interleukin-1 converting enzyme, ICE) but also reacts with caspase-4, a homolog involved in inflammatory responses .
- Applications : Used in cell lysates, tissue homogenates, and recombinant enzyme assays to study pyroptosis, inflammasome activation, and inflammatory pathways .
- Kinetics : Exhibits rapid reaction kinetics under standardized conditions (e.g., 37°C incubation for 2–7 hours) .
Comparison with Similar Caspase Substrates
Substrate Specificity and Target Enzymes
Ac-YVAD-pNA is compared below with other caspase substrates in terms of target enzymes, specificity, and applications:
Key Findings :
- This compound’s dual reactivity with caspase-1 and -4 necessitates confirmatory assays (e.g., Western blotting) for precise identification .
- In contrast, Ac-DEVD-pNA is highly specific for caspase-3/7, making it ideal for apoptosis research .
Experimental Performance and Practical Considerations
Table 2: Assay Conditions and Limitations
Research Insights :
- In recombinant caspase-1 assays, His-tagged enzymes showed reduced activity with this compound, highlighting the impact of protein tags on substrate cleavage efficiency .
- This compound demonstrated robustness in diverse biological contexts, including bacterial lysates, murine models, and human cell lines .
Commercial Availability and Cost
Substrate | Vendor (Example) | Price (1 mg) | Catalog Number |
---|---|---|---|
This compound | Santa Cruz Biotechnology | $46.00 | sc-311283 |
Ac-DEVD-pNA | Santa Cruz Biotechnology | $50.00 | sc-296747 |
Note: this compound is cost-competitive and widely accessible, with multiple vendors offering bulk purchasing options .
Biological Activity
Ac-YVAD-pNA is a synthetic peptide substrate widely used in biochemical research to study caspase activity, particularly caspase-1. This compound has been instrumental in elucidating the roles of caspases in apoptosis and inflammation, making it a valuable tool in the fields of cell biology and pharmacology. This article provides an in-depth overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Caspases
Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. They exist as inactive proenzymes that are activated through cleavage by other caspases or by specific stimuli. The substrate this compound is specifically designed to be cleaved by caspase-1, which is crucial for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.
The mechanism by which this compound functions involves its cleavage at the YVAD sequence. Upon cleavage, the p-nitroaniline (pNA) moiety is released, which can be quantitatively measured using spectrophotometric methods. This release correlates with caspase-1 activity, allowing researchers to infer the enzyme's function in various biological contexts.
Kinetic Parameters
Research has established key kinetic parameters for this compound when used as a substrate for caspases. The following table summarizes the kinetic data:
Caspase | Substrate | V max (pmol/min) | K m (μM) | K i (μM) |
---|---|---|---|---|
1 | YVAD-pNA | 110 | 100 | 0.0063 |
2 | LEHD-pNA | 400 | 560 | 29 |
3 | DEVD-pNA | 110 | 74 | 0.84 |
4 | LEHD-pNA | 510 | 1100 | NT |
5 | LEHD-pNA | 610 | 2500 | NT |
6 | VEID-pNA | 230 | 220 | 550 |
7 | DEVD-pNA | 530 | 230 | 1.2 |
8 | IETD-pNA | 130 | 140 | 0.54 |
This table indicates that this compound has a relatively low K_m value for caspase-1, suggesting high affinity and specificity for this enzyme compared to others in the caspase family .
Role in Infection Response
A pivotal study demonstrated that this compound significantly influences host defense mechanisms against bacterial infections. In experiments with murine models, administration of Ac-YVAD-CHO (a caspase-1 inhibitor) rendered mice more susceptible to lethal doses of Escherichia coli. Specifically, wild-type mice treated with Ac-YVAD-CHO showed more than a twofold increase in susceptibility compared to untreated controls, highlighting the importance of caspase-1 in antibacterial defenses .
Apoptosis Induction
Another study focused on the role of this compound in apoptosis during ischemic conditions. Researchers observed increased caspase-3-like protease activity in brain tissue following ischemia, suggesting that caspase activation contributes to neuronal death. Inhibition of this pathway using inhibitors like Z-DEVD-FMK led to reduced cell death and DNA fragmentation, underscoring the relevance of caspase activity in neurodegenerative processes .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Ac-YVAD-pNA detects caspase-1 activity?
this compound is a chromogenic substrate cleaved specifically by caspase-1, releasing p-nitroaniline (pNA), which absorbs light at 405 nm. This cleavage allows quantification of caspase-1 activity via spectrophotometry. The substrate’s sequence (Ac-YVAD) is derived from caspase-1’s natural recognition motif, ensuring specificity. Researchers should validate enzyme-substrate specificity using caspase-1 inhibitors (e.g., Ac-YVAD-CMK) to confirm signal reduction .
Q. What are the standard protocols for preparing and storing this compound in laboratory settings?
Dissolve this compound in DMSO or ultrapure water at 12.57 mg/mL (stock solution). Aliquot and store at -20°C to prevent freeze-thaw degradation. For assays, dilute in buffer compatible with caspase-1 (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS). Include a negative control (e.g., caspase-1-deficient samples) to account for background absorbance .
Q. How can researchers validate caspase-1 activity measurements using this compound?
Use the following steps:
- Positive control : Recombinant caspase-1 to confirm substrate cleavage.
- Inhibition assay : Pre-treat samples with caspase-1-specific inhibitors (e.g., 20 µM Ac-YVAD-CMK) to observe ≥80% activity reduction.
- Time-course analysis : Ensure linear increase in absorbance (405 nm) within the first 60 minutes to avoid substrate depletion or enzyme instability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions (pH, temperature, substrate concentration) for this compound in heterogeneous biological samples?
- Substrate titration : Test concentrations from 50–200 µM to balance signal-to-noise ratio and avoid self-quenching.
- Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to match physiological conditions. For tissue lysates, include detergents (e.g., 0.1% Triton X-100) to solubilize membrane-bound caspase-1.
- Temperature stability : Pre-incubate reactions at 37°C for 10 minutes to activate caspase-1, but limit assay duration to 90 minutes to prevent enzyme denaturation .
Q. How should researchers address discrepancies in caspase-1 activity data when using this compound (e.g., unexpected inhibition or activation)?
- Interference check : Test for competing proteases (e.g., cathepsins) using broad-spectrum inhibitors (e.g., E-64).
- Sample preparation : Centrifuge lysates at 12,000 × g to remove debris, which may scatter light at 405 nm.
- Data normalization : Express activity as ΔOD/min/mg protein, using Bradford assay for protein quantification. If contradictions persist, cross-validate with fluorogenic substrates (e.g., Ac-YVAD-AFC) to rule out spectrophotometric artifacts .
Q. What experimental controls are critical to confirm the specificity of this compound for caspase-1 in complex samples (e.g., inflammatory tissue lysates)?
- Caspase-1 knockout controls : Use CRISPR/Cas9-edited cells or tissues lacking caspase-1.
- Cross-reactivity tests : Incubate substrate with recombinant caspases-4, -5, or -11, which share structural homology but lack YVAD specificity.
- Zymography : Combine substrate cleavage data with Western blotting for pro-caspase-1 and mature caspase-1 (p20/p10 subunits) to correlate activity with enzyme maturation .
Q. How can this compound-based assays be integrated with other caspase activity detection methods (e.g., fluorescence, immunoblotting) for multimodal analysis?
- Parallel assays : Run this compound (colorimetric) and Ac-YVAD-AFC (fluorogenic) in the same sample to compare kinetic parameters.
- Correlative studies : Use Western blotting to measure caspase-1 cleavage (pro-form vs. active form) alongside activity data.
- High-throughput adaptation : Pair spectrophotometric readings with plate reader-compatible fluorescent dyes (e.g., FITC-conjugated inhibitors) for multiplexed screening .
Q. Methodological Considerations
- Data reproducibility : Document raw absorbance values, dilution factors, and instrument calibration steps (e.g., blank correction) to ensure transparency .
- Ethical compliance : For human or animal studies, obtain ethics approval and include caspase-1 activity data as supplementary material in publications .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNOCSPPGFBPX-XNHCRPTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440596 | |
Record name | Ac-YVAD-pNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149231-66-3 | |
Record name | Ac-YVAD-pNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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